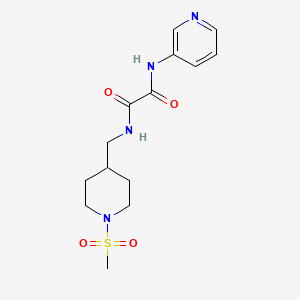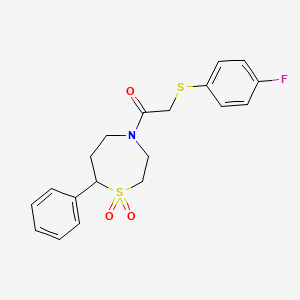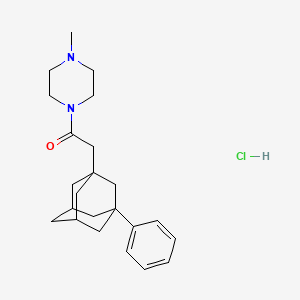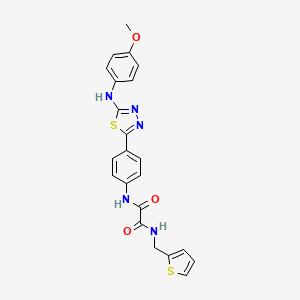
2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with multiple functional groups. It contains a dihydroisoquinoline moiety, which is a type of nitrogen-containing heterocycle . The molecule also contains a thioether group, a nitrile group, and several methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like nitrile and ether could impact the compound’s solubility in different solvents . The compound’s melting point, boiling point, and other physical properties would also depend on its specific structure .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Enantioselective Synthesis and Applications in Alkaloid Preparation 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, a chemical closely related to the compound of interest, has been used in the enantioselective synthesis of various alkaloids. Under specific conditions, it can be quantitatively deprotonated in the α-position and alkylated to yield 3,4-dihydroisoquinolines. These intermediates are pivotal in the preparation of benzylisoquinolines like (+)-laudanidine, (+)-armepavine, and (+)-laudanosine, as well as tetrahydroprotoberberines such as (-)-corytenchine and (-)-tetrahydropseudoepiberberine. Furthermore, the dimeric alkaloids (+)-O-methylthalibrine and (+)-tetramethylmagnolamine have been synthesized from these intermediates, showcasing the compound's utility in complex organic synthesis and alkaloid production (Blank & Opatz, 2011).
Synthesis of Pyrimido [4,5-b]-Quinoline Derivatives 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, another closely related compound, has demonstrated its reactivity towards various reagents such as dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, thiourea, formamide, formic acid, acetyl chloride, and isothiocyanate. This compound was initially synthesized from cyclohexanone and 2-benzylidenemalononitrile in the presence of ammonium acetate. The chemical reactions it undergoes highlight its potential in the facile synthesis of pyrimido [4,5-b]-quinoline derivatives, which also have been investigated for their antimicrobial activities (Elkholy & Morsy, 2006).
Preparation of Lamellarin Alkaloids Similar to the initial compound, 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles are utilized as starting materials for synthesizing lamellarin G trimethyl ether and lamellarin U. This process allows the introduction of acid-sensitive protecting groups for phenolic hydroxy functions, which are typically cleaved under the harsh conditions of the classical Bischler-Napieralski reaction. The versatility of these compounds in synthesizing complex molecular structures like lamellarins is noteworthy (Liermann & Opatz, 2008).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c1-6-18-19(13-28)26(29-20-11-27(2,3)12-21(31)25(18)20)35-15-24(32)30-8-7-16-9-22(33-4)23(34-5)10-17(16)14-30/h9-10H,6-8,11-12,14-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGAEVWBOUAZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Chlorobenzyl)[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B2646714.png)

![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2646720.png)



![1-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2646724.png)
![8-oxo-N-(4-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2646727.png)
![2-[(4-Bromophenyl)sulfonyl]acetohydrazide](/img/structure/B2646728.png)


![(1-ethyl-1H-pyrazol-5-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2646733.png)
